
6beta-Hydroxy-21-desacetyl Deflazacort
説明
6beta-Hydroxy-21-desacetyl Deflazacort is a major metabolite of Deflazacort, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is not biologically active but plays a significant role in the metabolism and pharmacokinetics of Deflazacort .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy-21-desacetyl Deflazacort involves the biotransformation of Deflazacort. This process typically employs bacterial biotransformation techniques to convert Deflazacort into its hydroxylated form . The reaction conditions often include the use of specific bacterial strains capable of hydroxylating the steroid nucleus at the 6beta position.
Industrial Production Methods: Industrial production of this compound follows similar biotransformation techniques but on a larger scale. The process involves optimizing bacterial cultures and fermentation conditions to maximize yield and purity. The compound is then isolated and purified using standard chromatographic techniques .
化学反応の分析
Types of Reactions: 6beta-Hydroxy-21-desacetyl Deflazacort primarily undergoes hydroxylation reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydroxylation: Bacterial strains and specific enzymes.
Oxidation: Mild oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The major product formed from these reactions is the hydroxylated metabolite, which is this compound itself .
科学的研究の応用
Chemical and Pharmacological Characteristics
- Chemical Formula : C23H29NO6
- Molecular Weight : 415.48 g/mol
- Primary Target : Glucocorticoid receptor
- Mode of Action : Acts as a metabolite of Deflazacort, influencing immune response and inflammation pathways.
Scientific Research Applications
-
Biomarker for Pharmacokinetics
6beta-Hydroxy-21-desacetyl Deflazacort serves as a potential biomarker for monitoring Deflazacort therapy. Its levels can provide insights into the pharmacokinetic behavior of the parent drug, aiding in understanding its therapeutic effects and individual patient responses. -
Analytical Chemistry
This compound is utilized as a reference standard in analytical chemistry for steroid metabolism studies. It helps in validating methods for quantifying corticosteroids in biological samples. -
Pharmacological Studies
Research indicates that this compound has limited interactions with biological targets compared to its parent compound. Studies have shown weak inhibition of cytochrome P450 enzymes, suggesting a different mechanism of action that may influence drug interactions and efficacy in treating inflammatory conditions. -
Clinical Research on Autoimmune Diseases
The metabolite's role in the pharmacological effects of Deflazacort is under investigation, particularly in conditions like rheumatoid arthritis and lupus. Understanding its action could lead to improved therapeutic strategies.
Data Table: Comparison with Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Deflazacort | Acetate group at C21 | Stronger glucocorticoid receptor affinity |
21-Desacetyl Deflazacort | Lacks acetate at C21 | Intermediate activity profile |
Cortisol | Natural glucocorticoid | Higher physiological relevance |
Betamethasone | Fluorinated steroid | Enhanced anti-inflammatory properties |
This compound | Major metabolite of Deflazacort | Unique profile with limited receptor binding |
Case Studies and Research Findings
-
Metabolism Studies
In vitro studies have demonstrated that Deflazacort is rapidly converted to its active metabolite, 21-desacetyl deflazacort (21-desDFZ), which exhibits anti-inflammatory effects through glucocorticoid receptors. These findings highlight the importance of understanding the metabolic pathways involved in corticosteroid therapy . -
Drug Interaction Potential
A study evaluated the cytochrome P450-mediated drug interaction potential of this compound. It was found to weakly inhibit certain CYP enzymes but did not significantly affect transporter activity at clinically relevant concentrations, indicating a low risk for drug-drug interactions when used therapeutically . -
Clinical Efficacy in Duchenne Muscular Dystrophy
Clinical trials involving Deflazacort have shown improvements in muscle strength and function among patients with Duchenne muscular dystrophy (DMD). The metabolite's role in these effects is an area of ongoing research, particularly regarding optimal dosing strategies and patient response variability .
作用機序
Although 6beta-Hydroxy-21-desacetyl Deflazacort is not biologically active, it is a crucial intermediate in the metabolism of Deflazacort. The parent compound, Deflazacort, is rapidly converted to 21-desacetyl Deflazacort, which then undergoes further hydroxylation to form this compound. This metabolite is involved in the regulation of glucocorticoid receptor activity, contributing to the anti-inflammatory and immunosuppressive effects of Deflazacort .
類似化合物との比較
Prednisone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with a similar mechanism of action.
Methylprednisolone: A synthetic corticosteroid with potent anti-inflammatory effects.
Uniqueness: 6beta-Hydroxy-21-desacetyl Deflazacort is unique due to its specific hydroxylation at the 6beta position, which is not commonly observed in other corticosteroid metabolites. This unique structural feature contributes to its distinct pharmacokinetic profile and its role in the metabolism of Deflazacort .
生物活性
6beta-Hydroxy-21-desacetyl Deflazacort (6β-OH-21-desDFZ) is a significant metabolite of Deflazacort, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into the mechanisms of action, pharmacokinetics, biochemical interactions, and relevant research findings.
Target of Action:
The primary target for 6β-OH-21-desDFZ is the glucocorticoid receptor (GR) . Upon binding to GR, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression by interacting with glucocorticoid response elements on DNA, leading to transcriptional activation or repression of target genes associated with inflammation and immune responses.
Biochemical Pathways:
This compound significantly influences pathways related to immune response and inflammation. It modulates cell signaling pathways and gene expression, particularly inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
6β-OH-21-desDFZ is rapidly metabolized from Deflazacort through cytochrome P450 enzymes, primarily CYP3A4. This metabolic pathway is crucial for its pharmacological effects and involves several steps:
- Conversion: Deflazacort is converted into 21-desacetyl Deflazacort (21-desDFZ) and subsequently into 6β-OH-21-desDFZ.
- Elimination: The metabolites are primarily excreted through the kidneys .
Interactions with Enzymes:
6β-OH-21-desDFZ interacts with various enzymes, notably cytochrome P450 enzymes (CYPs). It exhibits weak inhibition of several CYPs but shows moderate inhibition of CYP2C19 and CYP3A4 at higher concentrations (IC50 values around 35 μM) .
Transporter Interaction:
In studies assessing transporter interactions, 6β-OH-21-desDFZ was found to inhibit human MDR1, OATP1B1, and OATP1B3 transporters at clinically relevant concentrations, although it did not significantly affect other transporters like OAT1 and OAT3 .
Case Studies and Research Findings
Several studies have explored the biological activity of 6β-OH-21-desDFZ in various contexts:
-
In Vitro Studies:
In vitro evaluations indicated that 6β-OH-21-desDFZ does not induce significant changes in mRNA levels or enzyme activity for CYPs at concentrations up to 50 µM. This suggests a low potential for clinically relevant drug-drug interactions at therapeutic doses . -
Animal Models:
Research involving animal models demonstrated that therapeutic doses effectively reduced inflammation and modulated immune responses without significant adverse effects. -
Clinical Relevance:
Clinical studies have shown that measuring levels of 6β-OH-21-desDFZ can serve as a biomarker for assessing the efficacy of Deflazacort therapy in treating autoimmune diseases such as rheumatoid arthritis and lupus .
Data Tables
Parameter | Value |
---|---|
Primary Metabolite | 6β-Hydroxy-21-desacetyl Deflazacort |
Major Enzyme Involved | CYP3A4 |
IC50 for CYP2C19 | ~50 µM |
IC50 for CYP3A4 | ~35 µM |
Major Transporters Inhibited | MDR1, OATP1B1, OATP1B3 |
特性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14-,16+,17-,19+,20+,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSJROCWMOQNZ-WBMHGXHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72099-45-7 | |
Record name | 6beta-Hydroxy-21-desacetyl deflazacort | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072099457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。